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molecular formula C21H32ClN3O4 B8274204 Tert-butyl 4-({[(5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}methyl)piperidine-1-carboxylate

Tert-butyl 4-({[(5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}methyl)piperidine-1-carboxylate

Cat. No. B8274204
M. Wt: 425.9 g/mol
InChI Key: XVMHQDGPXFSRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691881B2

Procedure details

To a solution of 5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as prepared in Example 1(7) (2.66 g, 11.6 mmol) in dichloromethane (30 mL) were added oxalyl chloride (4.41 g, 34.8 mmol) and a drop of N,N-dimethylformamide at room temperature, and the mixture was stirred at room temperature for 2 h. The solvent and excess amounts of oxalyl chloride were removed in vacuo. The residue was dissolved in dichloromethane (80 mL). To the resulting solution were added tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (3.72 g, 17.4 mmol, prepared according to Carceller, Elena et al., J. Med. Chem., 1996, 39, 487), N,N-diisopropylethylamine (2.25 g, 17.4 mmol) at room temperature, and the mixture was stirred at room temperature for 18 h. Then, the mixture was quenched with saturated sodium hydrogencarbonate aqueous solution (100 mL), and extracted with dichloromethane (100 mL×4). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo. The residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=1/1) to give 5.27 g (99%) of the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1(7)
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
4.41 g
Type
reactant
Reaction Step Three
Quantity
3.72 g
Type
reactant
Reaction Step Four
Quantity
2.25 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:13]([OH:15])=O)[C:5](=[O:12])[N:6]([CH:9]([CH3:11])[CH3:10])[C:7]=1[CH3:8].C(Cl)(=O)C(Cl)=O.[NH2:22][CH2:23][CH:24]1[CH2:29][CH2:28][N:27]([C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])[CH2:26][CH2:25]1.C(N(CC)C(C)C)(C)C>ClCCl.CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:13]([NH:22][CH2:23][CH:24]2[CH2:29][CH2:28][N:27]([C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])[CH2:26][CH2:25]2)=[O:15])[C:5](=[O:12])[N:6]([CH:9]([CH3:10])[CH3:11])[C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(N(C1C)C(C)C)=O)C(=O)O
Step Two
Name
Example 1(7)
Quantity
2.66 g
Type
reactant
Smiles
Step Three
Name
Quantity
4.41 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
3.72 g
Type
reactant
Smiles
NCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2.25 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess amounts of oxalyl chloride were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (80 mL)
CUSTOM
Type
CUSTOM
Details
Then, the mixture was quenched with saturated sodium hydrogencarbonate aqueous solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=1/1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C(N(C1C)C(C)C)=O)C(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.27 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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